molecular formula C9ClF12N B6350408 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine CAS No. 1408279-97-9

4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine

Cat. No.: B6350408
CAS No.: 1408279-97-9
M. Wt: 385.53 g/mol
InChI Key: VMWOQQBRYHPDOH-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine is a highly fluorinated pyridine derivative. This compound is characterized by the presence of four trifluoromethyl groups and a chlorine atom attached to the pyridine ring. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with trifluoromethylating agents under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine depends on its application. In chemical reactions, the electron-withdrawing trifluoromethyl groups influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine is unique due to the presence of four trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9ClF12N/c10-3-1(6(11,12)13)4(8(17,18)19)23-5(9(20,21)22)2(3)7(14,15)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOQQBRYHPDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9ClF12N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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